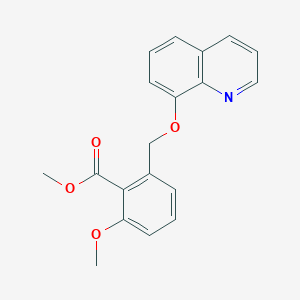

2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-methoxy-6-(quinolin-8-yloxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-22-15-9-4-7-14(17(15)19(21)23-2)12-24-16-10-3-6-13-8-5-11-20-18(13)16/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPXCMNFDXZEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)COC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 2-Methoxybenzoic Acid

Methylation of 2-methoxybenzoic acid using methanol under acidic conditions (e.g., sulfuric acid) yields methyl 2-methoxybenzoate. However, introducing a functional group at the 6-position requires subsequent modifications. For example, directed ortho metalation (DoM) can be employed to install a hydroxymethyl group at position 6. This involves:

-

Protecting the carboxylic acid as a methyl ester.

-

Using a strong base (e.g., LDA) to deprotonate the aromatic ring ortho to the methoxy group.

-

Quenching with formaldehyde to form a hydroxymethyl intermediate.

Reaction Conditions:

Halogenation of the Hydroxymethyl Intermediate

The hydroxymethyl group at position 6 is converted to a chloromethyl or bromomethyl derivative to enhance reactivity for subsequent coupling. This is achieved using:

Example Protocol:

-

Substrate: Methyl 2-methoxy-6-(hydroxymethyl)benzoate.

-

Reagent: SOCl₂ (2 equiv), dichloromethane (DCM), 0°C → room temperature, 3 h.

Introduction of the Quinolin-8-yloxymethyl Group

The quinolin-8-yloxymethyl moiety is introduced via ether formation between 8-hydroxyquinoline and the halogenated benzoate ester. Two methods are prominent:

Nucleophilic Substitution

The halogenated intermediate reacts with 8-hydroxyquinoline in the presence of a base:

Reaction Scheme:

Conditions:

Mitsunobu Reaction

A more efficient approach employs the Mitsunobu reaction to directly couple 8-hydroxyquinoline with the hydroxymethyl intermediate:

Reaction Scheme:

Conditions:

-

Reagents: Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (PPh₃, 1.2 equiv).

-

Solvent: THF, 0°C → room temperature, 6–12 h.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic Substitution | Simple reagents, scalable | Requires halogenated intermediate | 70–85 | 95–98% |

| Mitsunobu Reaction | High yield, single step | Costly reagents (DEAD, PPh₃) | 80–90 | 98–99% |

Key Observations:

-

The Mitsunobu reaction offers superior yield and purity but is less economical for industrial-scale production.

-

Nucleophilic substitution is preferable for large-scale synthesis due to lower reagent costs.

Optimization Strategies

Solvent Selection

Catalyst Screening

Temperature and Time

Characterization and Quality Control

Analytical Methods

Impurity Profiling

-

Major impurities include unreacted 8-hydroxyquinoline and over-alkylated byproducts.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Industrial-Scale Considerations

Waste Management

Cost Analysis

| Component | Nucleophilic Substitution ($/kg) | Mitsunobu Reaction ($/kg) |

|---|---|---|

| Reagents | 50–100 | 300–500 |

| Solvent Recovery | 80% | 60% |

| Total Cost (per kg) | 120–200 | 400–700 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 2-hydroxy-6-(quinolin-8-yloxymethyl)-benzoic acid methyl ester.

Reduction: Formation of 2-methoxy-6-(quinolin-8-yloxymethyl)-benzyl alcohol.

Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid methyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Containing Esters

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Observations :

- The target compound’s quinolin-8-yloxymethyl group distinguishes it from analogs like heptan-2-yl 2-(quinolin-8-yloxy)acetate, which has a simpler acetate ester backbone. This structural difference may influence solubility, bioavailability, or receptor-binding affinity .

Benzoic Acid Methyl Ester Derivatives

Table 2: Comparison with Benzoic Acid Esters

Key Observations :

- The quinoline moiety in the target compound likely enhances π-π stacking interactions compared to simpler esters like ZN-25, which lacks heteroaromatic groups. This could improve binding to biological targets or stabilize molecular assemblies .

- MODIMP, a Schiff base analog with a long alkyl chain, forms stable mixed monolayers with stearic acid, as evidenced by surface pressure-area isotherms. This suggests that the target compound’s methoxy and quinoline groups might similarly influence interfacial behavior in colloid chemistry .

Functional Analogues: Sulfonamides and Phosphonates

Table 3: Comparison with Sulfonamide and Phosphonate Derivatives

Key Observations :

- Sulfonamide derivatives, such as those in and , demonstrate enhanced biological activity due to their ability to form hydrogen bonds.

- Phosphonate-containing precursors () are intermediates in synthesizing benzoic acid esters, highlighting the versatility of methoxy-substituted aromatic systems in organic synthesis .

Physicochemical and Functional Insights

- Solubility and Reactivity: The quinoline group in the target compound may reduce aqueous solubility compared to non-aromatic esters but improve lipid membrane permeability, a critical factor in drug design .

- Surface Activity: Analogous methoxy-substituted benzoic acid derivatives (e.g., MODIMP) exhibit compressible monolayers, suggesting the target compound could stabilize emulsions or Langmuir-Blodgett films .

- Biological Relevance: Natural benzoic acid esters like ZN-25 () exhibit antioxidant properties, but the target compound’s quinoline group may confer unique bioactivity, such as anticancer or antimicrobial effects, warranting further study .

Biological Activity

2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid methyl ester is an organic compound with significant potential in medicinal chemistry. Its structure includes a methoxy group, a quinoline moiety, and a benzoic acid core, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented as follows:

It features:

- A methoxy group ()

- A quinoline ring (a bicyclic structure known for various biological activities)

- A benzoic acid backbone

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression and cellular processes.

- Anti-inflammatory Activity : Studies suggest that quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects against various pathogens .

Biological Activity Data

A summary of biological activities observed in studies involving similar quinoline derivatives is presented in Table 1.

Case Studies

- Anticancer Activity : A study on hybrid quinoline compounds showed significant cytotoxicity against breast cancer (MCF-7) and renal cancer (A498) cell lines. The presence of the quinoline moiety was crucial for enhancing anticancer activity, suggesting that similar derivatives could be explored for therapeutic use .

- Anti-inflammatory Effects : Research highlighted the role of quinoline derivatives in modulating inflammatory pathways by inhibiting inducible nitric oxide synthase (iNOS) and COX-2 expression. This suggests a potential application in treating inflammatory diseases .

- Antimicrobial Properties : Compounds structurally related to this compound were evaluated for their antimicrobial effects. Results indicated notable activity against various bacterial strains, establishing a foundation for further development as antimicrobial agents .

Q & A

Basic: What are the established synthetic routes for 2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid methyl ester, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between a hydroxyquinoline derivative and a brominated ester. For example, methyl bromoacetate reacts with 8-hydroxyquinoline derivatives under reflux in acetone with K₂CO₃ as a base, achieving ~71% yield after crystallization from isopropyl ether . Key parameters include:

- Solvent Choice: Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution efficiency .

- Temperature: Reflux conditions (≈56°C for acetone) ensure sufficient activation energy.

- Purification: Crystallization or column chromatography is critical for isolating the ester product .

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

Analytical techniques include:

- HPLC/GC-MS: To confirm purity ≥95%, as referenced in commercial standards (e.g., Biosynth products) .

- Spectroscopy:

- Melting Point: Consistency with literature values (e.g., 139–140°C for related benzoic acid esters) .

Advanced: How do steric and electronic effects influence the reactivity of the quinolin-8-yloxymethyl group in cross-coupling reactions?

Methodological Answer:

The quinolin-8-yloxy group acts as a directing group in metal-catalyzed reactions:

- Steric Hindrance: The methoxy and bulky quinoline substituents may limit accessibility for Pd-catalyzed couplings (e.g., Suzuki). Use of bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) can mitigate this .

- Electronic Effects: Electron-withdrawing quinoline nitrogen enhances electrophilicity at the methylene bridge, favoring nucleophilic attacks. Computational studies (e.g., bond critical point analysis via AIM theory) quantify these effects .

Advanced: What contradictions exist in reported biological activities of structurally analogous quinoline esters, and how can they be resolved?

Methodological Answer:

Discrepancies arise from:

- Solubility Differences: Esters with hydrophilic substituents (e.g., hydroxyl vs. methoxy) show variable bioavailability. Use standardized DMSO stock solutions (≤0.1% v/v in assays) .

- Assay Conditions: Conflicting antimicrobial data may stem from non-standardized MIC protocols. Adopt CLSI guidelines with controlled pH (7.2–7.4) and inoculum size (5 × 10⁵ CFU/mL) .

- Metabolic Stability: Ester hydrolysis rates vary with esterase activity in different cell lines. LC-MS monitoring of hydrolysis products (e.g., free benzoic acid) is recommended .

Advanced: How can computational methods predict the compound’s behavior in aqueous vs. lipid environments?

Methodological Answer:

- Molecular Dynamics (MD): Simulate logP values to assess lipophilicity. The methoxy and ester groups confer moderate logP (~2.5), suggesting balanced membrane permeability .

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reactivity (e.g., electrophilic regions for SN2 attacks) .

- Solubility Parameters: Hansen solubility parameters (δD, δP, δH) guide solvent selection for crystallization or formulation .

Basic: What safety and handling protocols are critical for this compound in lab settings?

Methodological Answer:

- PPE: Gloves (nitrile) and goggles mandatory; avoid inhalation of crystalline dust .

- Storage: -20°C in airtight, light-protected containers to prevent ester hydrolysis .

- Waste Disposal: Neutralize with 1M NaOH, then incinerate as hazardous organic waste .

Advanced: How does the compound’s photostability impact its use in fluorescence-based assays?

Methodological Answer:

- UV Exposure: Quinoline derivatives are prone to photodegradation. Use amber glassware and limit light exposure during experiments .

- Stabilizers: Add antioxidants (e.g., 0.1% BHT) to solutions to prolong shelf life .

- Monitoring: Track degradation via HPLC retention time shifts or loss of UV absorbance at 229 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.